A Comprehensive Technical Guide to the Physical Properties of 2-Chlorocinnamic Acid
A Comprehensive Technical Guide to the Physical Properties of 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamic acid, a halogenated derivative of cinnamic acid, is a compound of significant interest in organic synthesis and pharmaceutical research. Its utility as a precursor in the synthesis of various organic molecules and its potential biological activities, including as an enzyme inhibitor, necessitate a thorough understanding of its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physical properties of 2-chlorocinnamic acid, complete with detailed experimental protocols and visual representations of key processes to support researchers in their laboratory work.
Core Physical Properties
The physical characteristics of 2-chlorocinnamic acid are fundamental to its handling, purification, and application in various experimental settings. A summary of its key physical properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol [1] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 208-212 °C[3] |
| Boiling Point | ~260.71°C (rough estimate)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[2] |
| pKa | 4.23 (at 25°C)[2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of 2-chlorocinnamic acid are outlined below. These protocols are based on standard laboratory practices and are intended to be representative of the methods used to obtain the cited data.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 2-chlorocinnamic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Solubility Determination by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.
Methodology:
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Equilibration: Add an excess amount of 2-chlorocinnamic acid to a known volume of the desired solvent in a sealed container.
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Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the clear solution to the dish and evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Drying and Weighing: Dry the residue in an oven at a temperature below the melting point of 2-chlorocinnamic acid until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of 2-chlorocinnamic acid.
Sample Preparation:
-
Dissolve 10-20 mg of 2-chlorocinnamic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[4]
¹H NMR Parameters (Representative):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 16
-
Relaxation Delay: 1 s
¹³C NMR Parameters (Representative):
-
Spectrometer: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
FT-IR spectroscopy is used to identify the functional groups present in 2-chlorocinnamic acid. The KBr pellet method is a common technique for solid samples.
Methodology:
-
Sample Preparation: Grind 1-2 mg of 2-chlorocinnamic acid with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of 2-chlorocinnamic acid, often after derivatization to increase volatility.
Methodology (for derivatized sample):
-
Derivatization: React 2-chlorocinnamic acid with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.[7]
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
Synthesis of 2-Chlorocinnamic Acid
The synthesis of 2-chlorocinnamic acid can be achieved through various methods, such as the Perkin reaction or a Meerwein arylation followed by elimination. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of 2-Chlorocinnamic acid.
Experimental Workflow for FT-IR Analysis (KBr Pellet Method)
The following diagram illustrates the key steps in preparing a sample for FT-IR analysis using the KBr pellet technique.
Caption: Workflow for FT-IR sample preparation using the KBr pellet method.
Mechanism of Tyrosinase Inhibition
2-Chlorocinnamic acid has been shown to act as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The proposed mechanism is uncompetitive inhibition.[8]
Caption: Uncompetitive inhibition of tyrosinase by 2-Chlorocinnamic acid.
References
- 1. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 3. 3752-25-8 Cas No. | 2-Chlorocinnamic acid | Apollo [store.apolloscientific.co.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
